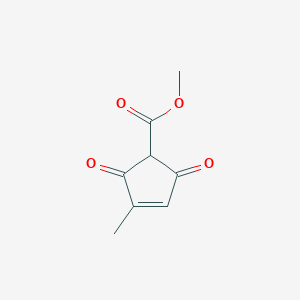
1-Fluoro-4-(1-methanesulfonylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(1-methanesulfonylethenyl)benzene is an organic compound with the molecular formula C9H9FO2S It is a derivative of benzene, where a fluorine atom and a methanesulfonylethenyl group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(1-methanesulfonylethenyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with fluorobenzene and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Fluorobenzene is reacted with methanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(1-methanesulfonylethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonylethenyl group can be oxidized or reduced to form different functional groups.
Addition Reactions: The double bond in the methanesulfonylethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Reduction Products: Reduction can lead to the formation of alkanes or alcohols.
Scientific Research Applications
1-Fluoro-4-(1-methanesulfonylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-methanesulfonylethenyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and the methanesulfonylethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition.
Comparison with Similar Compounds
- 1-Fluoro-4-(methylsulfonyl)benzene
- 1-Fluoro-4-(methylsulfinyl)benzene
- 4-Fluorophenyl methyl sulfone
Comparison: 1-Fluoro-4-(1-methanesulfonylethenyl)benzene is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-fluoro-4-(1-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C9H9FO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
CNEQWPLMEJNJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13231614.png)
![6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13231615.png)
![6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13231620.png)


![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13231650.png)

